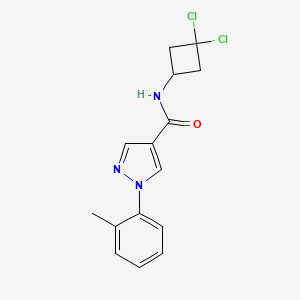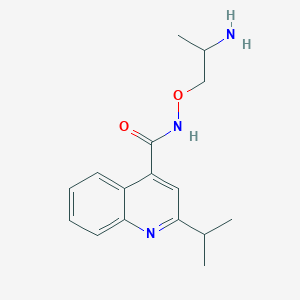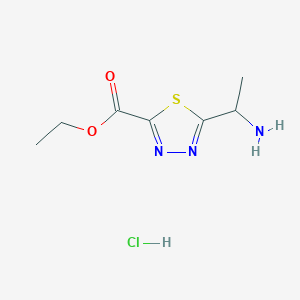
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the interaction with specific receptors and enzymes in the body. It has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, and modulate their activity. It also inhibits the activity of specific enzymes, such as protein kinase C (PKC) and mammalian target of rapamycin (mTOR), which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. By modulating the activity of serotonin receptors, it can affect mood, anxiety, and cognition. By inhibiting the activity of specific enzymes, it can affect cellular processes such as protein synthesis, cell growth, and proliferation. However, further studies are needed to fully understand the extent of its effects and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone in lab experiments include its synthetic accessibility, high purity, and potential for use as a lead compound in drug discovery. However, its limitations include its relatively low potency and selectivity, as well as the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
For research on (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone include the development of more potent and selective analogs for use in drug discovery, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the further elucidation of its mechanism of action and physiological effects. Additionally, the use of advanced techniques such as X-ray crystallography and molecular modeling could provide valuable insights into its interactions with specific receptors and enzymes.
Synthesis Methods
The synthesis of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the reaction of 6-ethoxy-1H-indole-2-carboxylic acid with 3-hydroxy-4,4-dimethoxy-N-methylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties.
properties
IUPAC Name |
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-4-25-13-6-5-12-9-15(19-14(12)10-13)17(22)20-8-7-18(23-2,24-3)16(21)11-20/h5-6,9-10,16,19,21H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIKDOGEBZLVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C(C3)O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)

![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)

![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)
![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)